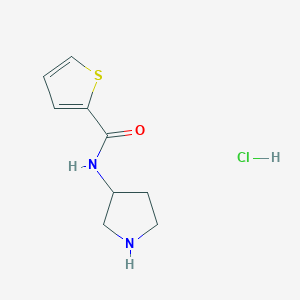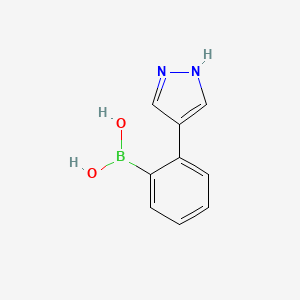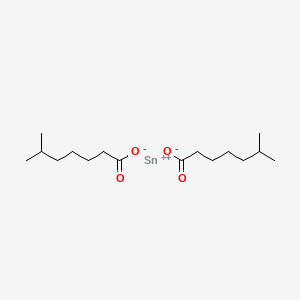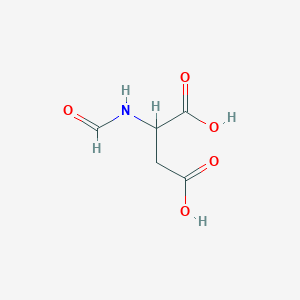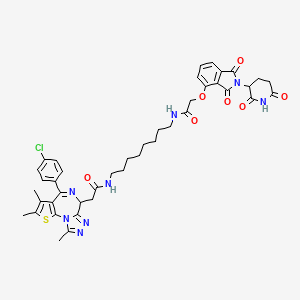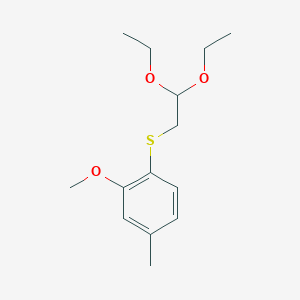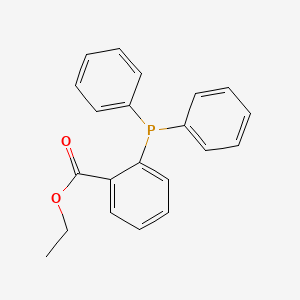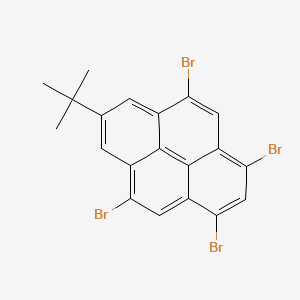
1,3,5,9-Tetrabromo-7-tert-butylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and a tert-butyl group attached to the pyrene core. It has the molecular formula C20H14Br4 and a molecular weight of 573.94 g/mol . The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene typically involves the bromination of pyrene derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, where 1,3,5,9-tetrabromo-7-tert-butylpyrene is used as a bromide precursor . The reaction conditions often include the use of palladium catalysts and bases in an organic solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide ions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives. Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the bromine atoms are replaced with aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Suzuki–Miyaura reaction yields tetraaryl or tetraalkyl pyrene derivatives .
Applications De Recherche Scientifique
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various pyrene derivatives with unique photophysical properties.
Biology and Medicine: The compound and its derivatives are investigated for their potential use in bioimaging and as fluorescent probes due to their strong blue fluorescence.
Mécanisme D'action
The mechanism by which 1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene exerts its effects is primarily related to its photophysical properties. The compound exhibits strong blue fluorescence due to its conjugated aromatic system. The presence of bromine atoms and the tert-butyl group influences the electronic structure, leading to unique emission characteristics . The molecular targets and pathways involved are mainly related to its interaction with light and subsequent emission of fluorescence.
Comparaison Avec Des Composés Similaires
1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene can be compared with other brominated pyrene derivatives, such as:
1,3,6,8-Tetrabromo-pyrene: Similar in structure but lacks the tert-butyl group, leading to different photophysical properties.
1,3,5,9-Tetraiodo-7-(tert-butyl)pyrene: Contains iodine atoms instead of bromine, resulting in different reactivity and emission characteristics.
1,3,5,9-Tetrabromo-7-(methyl)pyrene: Has a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
The uniqueness of 1,3,5,9-Tetrabromo-7-(tert-butyl)pyrene lies in its combination of bromine atoms and the bulky tert-butyl group, which imparts distinct photophysical properties and reactivity .
Propriétés
Formule moléculaire |
C20H14Br4 |
|---|---|
Poids moléculaire |
573.9 g/mol |
Nom IUPAC |
1,3,5,9-tetrabromo-7-tert-butylpyrene |
InChI |
InChI=1S/C20H14Br4/c1-20(2,3)9-4-10-14(21)6-12-16(23)8-17(24)13-7-15(22)11(5-9)18(10)19(12)13/h4-8H,1-3H3 |
Clé InChI |
UQFXKMSKVQTOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


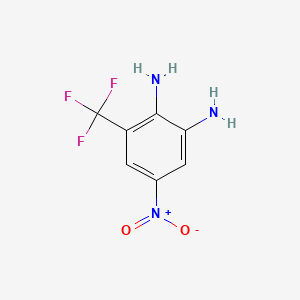
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)

![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
